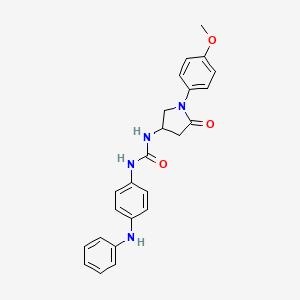

N-(2,4-dichloro-5-methoxyphenyl)-4-methoxybenzenecarboxamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

N-(2,4-dichloro-5-methoxyphenyl)-4-methoxybenzenecarboxamide, also known as AG490, is a chemical compound that has been extensively studied for its potential applications in scientific research. AG490 belongs to the class of Janus kinase (JAK) inhibitors, which are compounds that inhibit the activity of JAK enzymes, which are involved in the signaling pathways of cytokines and growth factors. AG490 has been shown to have a wide range of potential applications in scientific research, including cancer research, immunology, and neuroscience.

Aplicaciones Científicas De Investigación

Notch Signaling Modulation

- Notch signaling plays a critical role in cell fate determination and tissue development. DMB has been identified as a novel inhibitor of Notch-induced brain tumors. It specifically binds to NDUFS3 (a subunit of mitochondrial complex I), altering its interaction with Notch and other proteins. This modulation of Notch signaling could have therapeutic implications .

Quantification in Pharmaceutical Dosage Forms

- Researchers have developed high-performance liquid chromatography (HPLC) methods to precisely quantify DMB in tablet formulations. Quality by Design (QbD) strategies were employed to optimize chromatographic conditions. The method demonstrated excellent linearity, sensitivity, and compliance with ICH guidelines .

Rational Drug Design and Structural Deviation

- DMB’s molecular structure provides insights for rational drug design. Structural deviation analysis, including root-mean-square deviation (RMSD), helps understand how DMB interacts with target proteins. Such information aids in designing more potent analogs or derivatives .

Mecanismo De Acción

Target of Action

N-(2,4-dichloro-5-methoxyphenyl)-4-methoxybenzamide, also known as Bosutinib , is a competitive inhibitor of both Src and ABL tyrosine kinases . These kinases are involved in signaling pathways promoting tumor growth and progression .

Mode of Action

Bosutinib is an ATP-competitive inhibitor . It binds to the ATP-binding site of the tyrosine kinases, preventing ATP from binding and thus inhibiting the phosphorylation and activation of the kinases . This results in the inhibition of the signaling pathways that promote tumor growth and progression .

Biochemical Pathways

The primary biochemical pathway affected by Bosutinib is the BCR-ABL signaling pathway . BCR-ABL is a constitutively active chimeric protein that results from a reciprocal translocation between chromosomes 9 and 22 . This protein is the pathogenetic characteristic of chronic myeloid leukemia (CML) . By inhibiting the BCR-ABL tyrosine kinase, Bosutinib disrupts the signaling pathway, leading to a decrease in tumor growth and progression .

Pharmacokinetics

Bosutinib exhibits high gastrointestinal absorption . It is metabolized by CYP3A4 to inactive metabolites . The compound is primarily excreted via feces (91.3%) and to a lesser extent via the kidneys (3%) . Its elimination half-life is 22.5±1.7 hours . The compound’s lipophilicity (Log Po/w) is 1.85 , indicating its ability to cross cell membranes, which impacts its bioavailability.

Result of Action

The inhibition of the BCR-ABL tyrosine kinase by Bosutinib leads to a decrease in the growth and progression of tumors . It has shown activity against 16 of 18 imatinib-resistant forms of Bcr-Abl expressed in murine myeloid cell lines .

Action Environment

The action of Bosutinib can be influenced by various environmental factors. For instance, the presence of food can increase its bioavailability . Additionally, the compound’s stability and efficacy can be affected by the pH of the environment . It is recommended to store the compound in a sealed, dry environment at room temperature .

Propiedades

IUPAC Name |

N-(2,4-dichloro-5-methoxyphenyl)-4-methoxybenzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H13Cl2NO3/c1-20-10-5-3-9(4-6-10)15(19)18-13-8-14(21-2)12(17)7-11(13)16/h3-8H,1-2H3,(H,18,19) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BMFURSFOVRGNAD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C(=O)NC2=CC(=C(C=C2Cl)Cl)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H13Cl2NO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

326.2 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(2,4-dichloro-5-methoxyphenyl)-4-methoxybenzamide | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

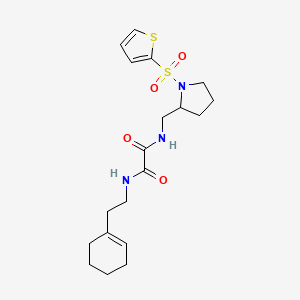

![2-(benzo[d]thiazol-2-ylthio)-N-(2-(3-(furan-2-yl)-6-oxopyridazin-1(6H)-yl)ethyl)acetamide](/img/structure/B2757391.png)

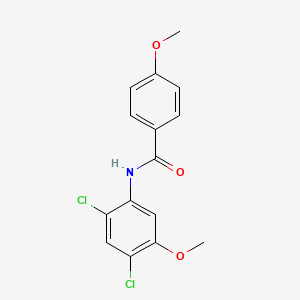

![N-{2-[2-(4-fluorophenyl)-4-methyl-1,3-thiazol-5-yl]ethyl}-3-phenylpropanamide](/img/structure/B2757393.png)

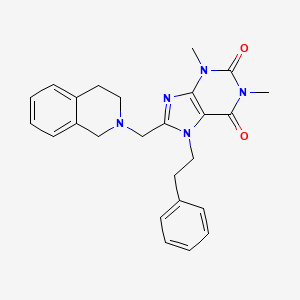

![N-[2-(5,8-dimethyl-2-oxo-1H-quinolin-3-yl)ethyl]-2-(trifluoromethyl)benzamide](/img/structure/B2757405.png)

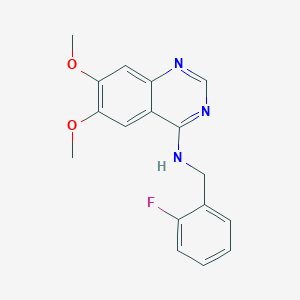

![5,6,8,9-Tetrahydro-7-(4-methoxy-3-sulfophenyl)-dibenzo[c,h]xanthylium perchlorate](/img/structure/B2757409.png)